5-((2-Chloroethyl)sulphonyl)bicyclo(2.2.1)heptane-2-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-((2-Chloroethyl)sulphonyl)bicyclo(2.2.1)heptane-2-carbonyl chloride is a chemical compound with the molecular formula C10H14Cl2O3S. It is known for its unique bicyclic structure and the presence of both sulphonyl and carbonyl chloride functional groups. This compound is used in various scientific research applications due to its reactivity and potential for forming complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2-Chloroethyl)sulphonyl)bicyclo(2.2.1)heptane-2-carbonyl chloride typically involves the reaction of a bicycloheptane derivative with 2-chloroethanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as distillation or recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions
5-((2-Chloroethyl)sulphonyl)bicyclo(2.2.1)heptane-2-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Reduction Reactions: The carbonyl chloride group can be reduced to form corresponding alcohols.
Oxidation Reactions: The sulphonyl group can undergo oxidation to form sulfonic acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and amines.
Reduction Reactions: Reducing agents such as lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Substitution Reactions: Products include azides, nitriles, and amides.
Reduction Reactions: Products include primary and secondary alcohols.
Oxidation Reactions: Products include sulfonic acids.
Wissenschaftliche Forschungsanwendungen
5-((2-Chloroethyl)sulphonyl)bicyclo(2.2.1)heptane-2-carbonyl chloride is used in various scientific research fields, including:
Chemistry: As a building block for synthesizing complex organic molecules.
Biology: In the study of enzyme inhibition and protein modification.
Medicine: As a precursor for developing pharmaceutical intermediates.
Industry: In the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-((2-Chloroethyl)sulphonyl)bicyclo(2.2.1)heptane-2-carbonyl chloride involves its reactivity with nucleophiles and electrophiles. The sulphonyl and carbonyl chloride groups are highly reactive, allowing the compound to form covalent bonds with various molecular targets. This reactivity is exploited in enzyme inhibition studies and the development of pharmaceuticals .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-((2-Bromoethyl)sulphonyl)bicyclo(2.2.1)heptane-2-carbonyl chloride
- 5-((2-Iodoethyl)sulphonyl)bicyclo(2.2.1)heptane-2-carbonyl chloride
- 5-((2-Fluoroethyl)sulphonyl)bicyclo(2.2.1)heptane-2-carbonyl chloride
Uniqueness
5-((2-Chloroethyl)sulphonyl)bicyclo(2.2.1)heptane-2-carbonyl chloride is unique due to its specific reactivity profile and the presence of both sulphonyl and carbonyl chloride functional groups. This combination allows for a wide range of chemical transformations and applications in various fields .
Eigenschaften
CAS-Nummer |
21912-24-3 |
---|---|
Molekularformel |
C10H14Cl2O3S |
Molekulargewicht |
285.19 g/mol |
IUPAC-Name |
5-(2-chloroethylsulfonyl)bicyclo[2.2.1]heptane-2-carbonyl chloride |
InChI |
InChI=1S/C10H14Cl2O3S/c11-1-2-16(14,15)9-5-6-3-7(9)4-8(6)10(12)13/h6-9H,1-5H2 |
InChI-Schlüssel |
LCOLLZNVOZERDL-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC(C1CC2S(=O)(=O)CCCl)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.